![molecular formula C25H22ClNO5S B2454692 1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866340-43-4](/img/structure/B2454692.png)
1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one
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Description
1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CEMQ, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound 1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one, due to its complex structure, is involved in research focusing on chemical synthesis and characterization. For instance, studies on the cyclization of certain methyl esters in the presence of bases have led to the exclusive formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical's potential in synthesizing novel heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Another example includes the synthesis and confirmation of structure through IR, 1H-NMR, 13C-NMR, and mass spectral data of compounds by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation, indicating its utility in creating sulfonamide-based molecules with potential bioactivity (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Potential Antimicrobial Agents
Compounds derived from or related to 1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one have been evaluated for their antimicrobial properties. A notable study synthesized compounds that were tested against various bacteria and fungi, highlighting the potential of such molecules in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Nonlinear Optical Properties
Research into the nonlinear optical properties of derivatives of 1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one indicates their potential application in optical limiting. Studies have synthesized and characterized compounds for their optical absorption using laser pulses, identifying candidates for optical limiting applications, thereby expanding the utility of such compounds in photonic and optoelectronic devices (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).
Catalysis and Reduction Reactions
The compound's derivatives have been studied in the context of catalysis, particularly in the reduction of nitroarenes to aminoarenes using formic acid, showing high yields and selectivity. This highlights its potential role in facilitating environmentally friendly chemical transformations, providing insights into the mechanistic aspects of catalysis involving sulfonyl-substituted quinolines (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-3-32-18-8-11-20(12-9-18)33(29,30)24-16-27(15-17-6-4-5-7-22(17)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZFUIIQDZEMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one |
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